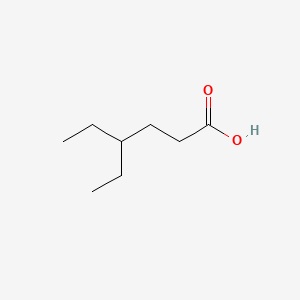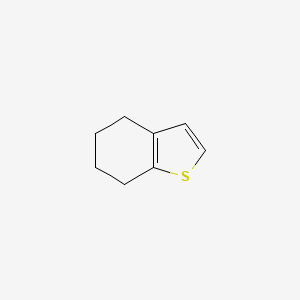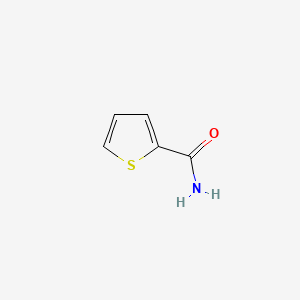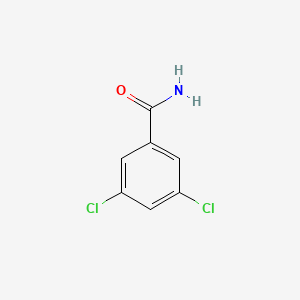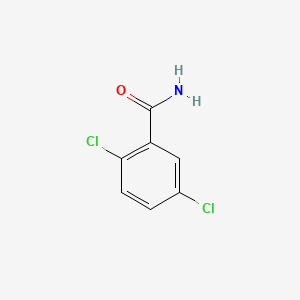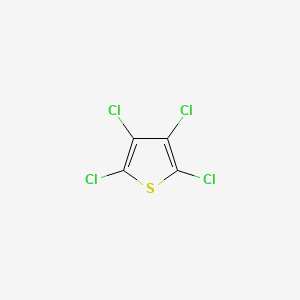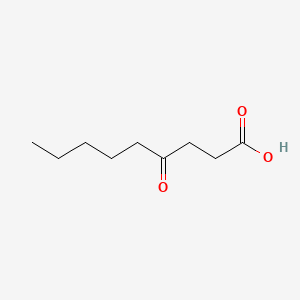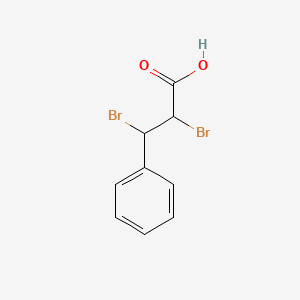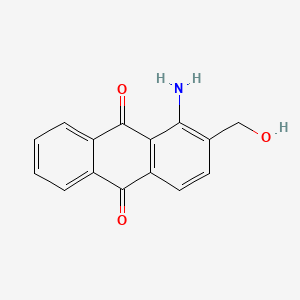
1-Amino-2-(hydroxymethyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(hydroxymethyl)anthracene-9,10-dione is an anthraquinone derivative, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a 9,10-dioxoanthracene core with an amino group at position 1 and a hydroxymethyl group at position 2. Anthraquinones are widely studied for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Mechanism of Action
Target of Action
The primary targets of 1-Amino-2-(hydroxymethyl)anthracene-9,10-dione are essential cellular proteins . These proteins play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
This compound interacts with its targets by inhibiting their function . This inhibition can lead to changes in cellular processes, potentially leading to the death of cancer cells .
Biochemical Pathways
It is known that anthraquinone-based compounds like this compound can affect multiple pathways, leading to downstream effects such as the inhibition of cell growth and induction of apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of essential cellular proteins, leading to changes in cellular processes such as cell growth and apoptosis . These changes can result in the death of cancer cells .
Preparation Methods
The synthesis of 1-Amino-2-(hydroxymethyl)anthracene-9,10-dione can be achieved through several synthetic routes. One common method involves the condensation reaction of 1-aminoanthraquinone with formaldehyde under mild conditions. This reaction typically occurs in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-2-(hydroxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups at positions 9 and 10 can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include carboxylic acid derivatives, alcohol derivatives, and substituted anthraquinones.
Scientific Research Applications
1-Amino-2-(hydroxymethyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex anthraquinone derivatives.
Biology: The compound is studied for its potential as an antimicrobial agent against various bacterial strains.
Medicine: Research has shown its potential as an anticancer agent, with studies focusing on its ability to inhibit cancer cell proliferation and induce apoptosis.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Comparison with Similar Compounds
1-Amino-2-(hydroxymethyl)anthracene-9,10-dione is unique among anthraquinone derivatives due to its specific functional groups. Similar compounds include:
1-Amino-2-hydroxyanthraquinone: Lacks the hydroxymethyl group, which may affect its biological activity.
1-Amino-5,8-dihydroxy-4-(2-hydroxyethylamino)anthracene-9,10-dione: Contains additional hydroxyl and amino groups, which may enhance its biological activity.
Properties
IUPAC Name |
1-amino-2-(hydroxymethyl)anthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c16-13-8(7-17)5-6-11-12(13)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,17H,7,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMWWIREEDECOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178817 |
Source


|
| Record name | 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24094-44-8 |
Source


|
| Record name | 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024094448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

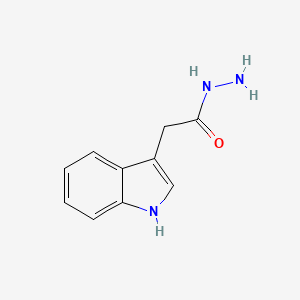


![6-Azaspiro[5.5]undecan-6-ium bromide](/img/structure/B1294682.png)
